Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a pyridine ring, and an azetidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The unique structural features of benzofuran and its derivatives make them valuable in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran compounds have been shown to exhibit strong biological activities, suggesting they have significant molecular and cellular effects .
Action Environment
Environmental factors can generally influence the action of benzofuran compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and pyridine intermediates. One common method involves the cyclization of appropriate precursors to form the benzofuran ring, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The azetidine ring is then introduced via a cyclization reaction involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, reducing the time and cost associated with large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)carboxylic acid, while reduction may produce benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanol.
Scientific Research Applications
Benzofuran-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(16-8-12-4-1-2-6-15(12)22-16)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINZHWVCCSXGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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